molecular formula C9H20N2 B13094576 1-Butyl-3-methylpiperazine CAS No. 109055-57-4

1-Butyl-3-methylpiperazine

Cat. No.: B13094576
CAS No.: 109055-57-4
M. Wt: 156.27 g/mol
InChI Key: PHZSRKRJHYCDKX-UHFFFAOYSA-N
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Description

1-Butyl-3-methylpiperazine is an organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The compound this compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylpiperazine can be synthesized through several methods. One common approach involves the alkylation of 3-methylpiperazine with butyl halides under basic conditions. The reaction typically proceeds as follows:

    Reactants: 3-methylpiperazine and butyl bromide or butyl chloride.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, often in an organic solvent like acetonitrile or dimethylformamide.

    Procedure: The mixture is heated to reflux, and the product is isolated through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the piperazine ring act as nucleophiles. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

1-Butyl-3-methylpiperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its role in drug development, particularly in the design of piperazine-based pharmaceuticals.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Butyl-3-methylpiperazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

1-Butyl-3-methylpiperazine can be compared with other piperazine derivatives:

    Similar Compounds: 1-Butylpiperazine, 1-Methylpiperazine, 1-Ethyl-3-methylpiperazine.

    Uniqueness: The presence of both butyl and methyl groups on the piperazine ring imparts unique physicochemical properties, such as increased lipophilicity and altered reactivity, distinguishing it from other piperazine derivatives.

Properties

CAS No.

109055-57-4

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

1-butyl-3-methylpiperazine

InChI

InChI=1S/C9H20N2/c1-3-4-6-11-7-5-10-9(2)8-11/h9-10H,3-8H2,1-2H3

InChI Key

PHZSRKRJHYCDKX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCNC(C1)C

Origin of Product

United States

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